Product packaging for Calcid(Cat. No.:CAS No. 592-01-8)

Calcid

Cat. No.: B1213865
CAS No.: 592-01-8
M. Wt: 92.11 g/mol
InChI Key: ZQULWKDLLXZZSP-UHFFFAOYSA-N
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Description

Calcid is a formulation containing calcium carbonate and cholecalciferol (Vitamin D3), supplied as a chewable tablet for research applications. Each tablet provides 2500 mg of calcium carbonate, equivalent to 1000 mg of elemental calcium, and 1000 IU of Vitamin D3 . Calcium carbonate serves as a critical source of calcium ions, which are essential for numerous physiological processes, including bone mineralization, muscular function, nerve signal transmission, and blood coagulation . As a dietary supplement, it is indicated for correcting calcium and vitamin D deficiencies, particularly in the elderly, and as an adjunct therapy for osteoporosis . In research, its applications extend to studies on mineral homeostasis, chronic kidney disease, and osteodystrophy. Vitamin D3 enhances the intestinal absorption of calcium and phosphate, helping to maintain adequate serum levels . The mechanism of action involves the metabolic activation of Vitamin D3 to calcitriol, which then binds to the Vitamin D receptor (VDR) in target tissues. This interaction regulates gene expression related to calcium and phosphate transport . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ca(CN)2<br>C2CaN2<br>Ca(CN)2<br>C2CaN2 B1213865 Calcid CAS No. 592-01-8

Properties

Key on ui mechanism of action

Cyanide inhibits cellular respiration by blocking electron transfer from cytochrome oxidase to oxygen, causing tissue hypoxia and cell death. Low levels or low dose rates of cyanide are tolerated by detoxicfication by rhodanese to thiosulfate.
HCN (hydrogen cyanide) is a systemic poison that acts on the central nervous system. HCN interrupts cellular respiration by blocking electron transfer from cytochrome oxidase to oxygen. Tissue oxygen levels rise, resulting in increased tissue oxygen tension and decreased unloading for oxyhemoglobin. As a consequence, oxidative metabolism may slow to a point where it cannot meet metabolic demands. This is particularly critical in the brainstem nuclei where lack of an energy source results in central respiratory arrest and death. Cyanide can inhibit many other enzymes, particularly those that contain iron or copper, but cytochrome oxidase appears to be the most sensitive enzyme. Cyanide also stimulates the chemoreceptors of the carotid and aortic bodies to produce a brief period of hyperpnea. Cardiac irregularities may occur, but death is due to respiratory arrest. Brain lesions have been associated with exposure of animals to high concentrations of HCN. /Hydrogen cyanide/
As a respiratory poison, free cyanide (hydrogen cyanide or cyanide ion) has high acute toxicity due to its primary toxic effect of inhibiting cytochrome oxidase (by binding heme iron), the terminal enzyme of the mitochondrial electron transport chain. Tissue utilization of oxygen is impaired, and, with time, a state of histotoxic anoxia occurs (oxidative metabolism is brought to complete cessation). Cyanide can also inhibit approximately 40 enzymes, including a number of other important metalloenzymes containing, for the most part, iron, copper, or molybdenum (e.g., alkaline phosphatase, carbonic anhydrase, catalase, peroxidase, ascorbic acid oxidase, xanthine oxidase, and succinic dehydrogenase);  these reactions may also contribute to cyanide toxicity.
Cyanide has a very high affinity for iron in ferric state. When absorbed it reacts readily with ... iron of cytochrome oxidase in mitochondria;  cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed;  finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/
For more Mechanism of Action (Complete) data for CALCIUM CYANIDE (6 total), please visit the HSDB record page.

CAS No.

592-01-8

Molecular Formula

Ca(CN)2
C2CaN2
Ca(CN)2
C2CaN2

Molecular Weight

92.11 g/mol

IUPAC Name

calcium;dicyanide

InChI

InChI=1S/2CN.Ca/c2*1-2;/q2*-1;+2

InChI Key

ZQULWKDLLXZZSP-UHFFFAOYSA-N

impurities

GRADES or PURITY: 42% with 58% inert ingredients. May contain up to 3% calcium carbide.

SMILES

[C-]#N.[C-]#N.[Ca+2]

Canonical SMILES

[C-]#N.[C-]#N.[Ca+2]

Color/Form

Colorless crystals or white powder
Rhombohedric crystals or powde

density

1.853 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.853 at 20 °C (solid)
Density (at 20 °C): 1.9 g/cm³

melting_point

Decomposes > 662 °F (NTP, 1992)
Decomposes at >350 °C

Other CAS No.

592-01-8

physical_description

Calcium cyanide appears as white crystals or powder or gray-black powder (technical grade). Toxic by skin absorption through open wounds, by ingestion, and by inhalation.
Colorless or white solid;  Technical grade is gray-black in color;  [Hawley] White powder;  Decomposes in water or moisture releasing hydrogen cyanide;  [Sullivan, p. 707]
COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR.

Pictograms

Acute Toxic; Environmental Hazard

solubility

Soluble in water with gradual liberation of HCN
Soluble in ethanol
Soluble in very weak acid with evolution of hydrogen cyanide
Solubility in water: freely soluble

vapor_pressure

0.03 [mmHg]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Calcium Cyanide Ca Cn 2

Advanced Synthetic Routes for Calcium Cyanide (Ca(CN)₂) Production

Advanced synthetic routes for Calcid production focus on achieving higher purity and controlled reaction conditions compared to historical methods.

Solid-Phase Synthesis Techniques

Despite considerable research, the exact reaction mechanism and thermodynamics of this high-temperature solid-phase process are not fully understood. researchgate.netresearchgate.net Research has investigated factors influencing the product grade, including heating rate, reaction temperature, the ratio of salt to cyanamide (B42294), nitrogen content of calcium cyanamide, and additions of moisture and calcium carbide. researchgate.net Higher heating rates can minimize residence time and salt evaporation, potentially leading to higher grades. researchgate.net Calcium carbide additions have also been shown to increase product grade. researchgate.net The presence of small amounts of moisture in the charge can significantly decrease the cyanide content. researchgate.net Equilibrium experiments have been conducted to determine the standard free energy of formation of calcium cyanide from calcium cyanamide and carbon at temperatures between 1400 K and 1600 K, yielding a value of ΔG° = 117.6 – 0.0929 T (kJ/mole). researchgate.netresearchgate.net

Another approach involves the reaction of calcium carbide with hydrocyanic acid. google.com This method, particularly in the presence of substances capable of liberating water during the reaction, can yield a calcium cyanogen (B1215507) compound. google.com

Solution-Phase Synthetic Approaches

Solutions of calcium cyanide can be prepared by treating calcium hydroxide (B78521) (slaked lime) with hydrogen cyanide (HCN). wikipedia.orggoogle.comgoogle.com This neutralization reaction is a common method for producing aqueous solutions of this compound. google.comgoogle.com The process may involve contacting HCN gas with a solution or slurry of slaked lime. google.comgoogle.com This method is particularly relevant for on-site production, for instance, in mining operations where HCN can be generated from the decomposition of formamide. google.comgoogle.com

While calcium hydroxide reacts with an aqueous solution of hydrocyanic acid, preparing a solid calcium cyanide product from the resulting solution is challenging due to hydrolysis and potential polymerization of hydrocyanic acid in the presence of calcium hydroxide. google.com To overcome these difficulties, non-aqueous liquid media, such as ethyl ether, have been explored for the reaction between lime (CaO) and hydrocyanic acid. google.com In such methods, a pulverulent calcium cyanide product containing the equivalent of 40% to 48% by weight of Ca(CN)₂ can be prepared by suspending commercial burnt lime in a non-aqueous liquid and adding hydrocyanic acid along with an accelerating agent, such as a mixture of ammonia (B1221849) and water. google.com Agitation and maintaining the mixture at the boiling point of the liquid medium with refluxing of the vaporized liquid are advisable. google.com

Mechanistic Investigations of Calcium Cyanide (Ca(CN)₂) Formation

Mechanistic studies of this compound formation, particularly in the high-temperature black cyanide process, are ongoing due to the complexity of the fused salt system. Research evaluating proposed reaction mechanisms and thermodynamic information, such as the standard free energy of formation, contributes to understanding the process and identifying potential improvements for industrial production. researchgate.netresearchgate.netresearchgate.net The conversion of calcium cyanamide to calcium cyanide at temperatures around 600 °C is suspected to be a step in the conversion of calcium carbide with nitrogen gas. wikipedia.org The ratio of calcium cyanide to calcium cyanamide is sensitive to the presence of alkali metal halides like sodium chloride. wikipedia.org

In solution-phase synthesis involving calcium hydroxide and hydrogen cyanide, the mechanism is primarily an acid-base neutralization.

Derivatization Strategies for Cyanide Analogues

Derivatization strategies involving cyanide compounds, including those related to this compound, are explored for various purposes, such as analytical detection and the synthesis of new complexes.

Ligand Exchange Reactions in Calcium Cyanide (Ca(CN)₂) Systems

Ligand exchange reactions involve the replacement of one ligand in a coordination complex with another. While direct studies specifically on ligand exchange in solid Ca(CN)₂ are limited in the provided results, research on calcium complexes with other ligands, such as aminocarboxylates and bulky β-diketiminate ligands, provides insight into the factors influencing ligand exchange in calcium systems. researchgate.netacs.org Bulky ligands can stabilize calcium complexes and show remarkable stability toward ligand exchange reactions that would otherwise lead to the formation of insoluble homoleptic salts like Ca(CN)₂ or CaCl₂. researchgate.net This suggests that the cyanide ligands in this compound could potentially be involved in ligand exchange under specific conditions, particularly when competing ligands capable of forming stable calcium complexes are present.

Controlled Functionalization of Cyanide Moieties

The cyanide moiety (-C≡N) in this compound can undergo controlled functionalization or participate in reactions leading to the formation of cyanide analogues or related compounds. For instance, calcium cyanamide, which is structurally related to calcium cyanide, can be hydrolyzed to form cyanamide (H₂NCN), which can then undergo further reactions like dimerization to dicyandiamide (B1669379). mdpi.comwikipedia.org While this is a transformation of calcium cyanamide, it illustrates the potential for the nitrogen-carbon triple bond to be involved in functionalization reactions.

In analytical chemistry, derivatization of cyanide ions is a common technique to facilitate detection. libretexts.orgnih.govnih.govgoogle.com For example, cyanide ions can react with reagents like 2,3-naphthalenedialdehyde (NDA) in the presence of taurine (B1682933) to form fluorescent or electroactive products detectable by techniques like HPLC or mass spectrometry. libretexts.orgnih.govnih.gov Another derivatization method involves reacting cyanide ions with pentafluorobenzyl bromide (PFB-Br) under alkaline conditions with a phase transfer catalyst to form a volatile derivative detectable by GC-MS/MS. google.com While these examples focus on the cyanide ion itself for analytical purposes, they demonstrate the reactivity of the cyanide functional group towards controlled chemical transformations.

Research on metal-cyanide based porous materials highlights the ability of the cyanide ligand to form robust extended networks through coordination with metal ions, demonstrating its role in constructing complex structures with potential for functionalization within the framework. nih.gov The strong bonding nature and high directionality of the cyanide ligand enable the rational design of such materials. nih.gov

Calcium Cyanide (Ca(CN)₂)

Calcium cyanide (Ca(CN)₂) is an inorganic compound and the calcium salt of hydrocyanic acid. It typically appears as white crystals or powder, although technical grades are often gray-black due to impurities. nih.govwikipedia.org The pure material is rarely encountered. wikipedia.org It is a highly toxic substance. nih.govwikipedia.org

Synthetic Methodologies and Chemical Transformations of Calcium Cyanide (Ca(CN)₂)

Solutions of calcium cyanide can be synthesized by reacting calcium hydroxide with hydrogen cyanide. wikipedia.orgechemi.com Solid calcium cyanide is commercially produced by heating calcium cyanamide (CaCN₂) with sodium chloride, although this method typically yields a product of around 50% purity, containing impurities such as sodium cyanide, calcium cyanamide, and carbon. wikipedia.orgresearchgate.net The presence of carbon contributes to the gray-black color of the technical grade material. wikipedia.org Another manufacturing method involves heating calcium cyanamide with a carbon source in electric furnaces at temperatures exceeding 1,000 °C. echemi.com Neutralization of lime with hydrogen cyanide can also produce calcium cyanide. echemi.com

A significant chemical transformation of calcium cyanide is its conversion to calcium cyanamide (CaCN₂) when heated to temperatures around 600 °C. wikipedia.org This reaction is suspected to be a step in the process of reacting calcium carbide with nitrogen gas. wikipedia.org The ratio of calcium cyanide to calcium cyanamide produced in this conversion is influenced by the presence of alkali metal halides like sodium chloride. wikipedia.org

Reaction Pathways of Calcium Cyanide (Ca(CN)₂) with Other Chemical Species

Calcium cyanide exhibits various reaction pathways with other chemical species, particularly involving hydrolysis and reactions with acidic compounds.

Hydrolytic Decomposition Mechanisms

Calcium cyanide is readily hydrolyzed, especially in the presence of moisture or acids, liberating highly toxic hydrogen cyanide gas (HCN). nih.govwikipedia.orgechemi.com The reaction with water or moisture in the air forms hydrogen cyanide gas. echemi.comnj.gov Contact with acids causes a rapid evolution of hydrogen cyanide. wikipedia.orgechemi.com

If calcium cyanide is mixed with sufficient water, it forms a solution. oup.com However, if only a small amount of moisture is present, a different reaction occurs, leading to the production of ammonia and other less characterized compounds, sometimes referred to as azulmic acid. oup.com

The general hydrolysis of cyanide compounds involves decomposition by reaction with water, yielding products that contain hydrogen or oxygen from the water. google.com Cyanide is unstable in water, undergoing hydrolysis to produce ammonia and formate (B1220265), a reaction that is slow below 170 °C but can be catalyzed by enzymes like cyanide hydrolase. wikipedia.org

Redox Chemistry of Calcium Cyanide (Ca(CN)₂)

The cyanide ion (CN⁻) within calcium cyanide is a reductant and can be oxidized by strong oxidizing agents such as molecular chlorine (Cl₂), hypochlorite (B82951) (ClO⁻), and hydrogen peroxide (H₂O₂). wikipedia.org These oxidation reactions are utilized in the destruction of cyanides in industrial effluents. wikipedia.org

Photochemical Reactivity Studies

Molecular Mechanisms and Fundamental Interactions of Calcium Cyanide Ca Cn 2

Principles of Cyanide Ion Coordination and Binding

The cyanide ion, CN⁻, is a well-known ligand in coordination chemistry. It is a pseudohalide, exhibiting some properties similar to halide ions. scribd.com The cyanide ion is a strong σ-donor and a good π-acceptor, which allows it to form stable complexes with a wide range of metal ions, stabilizing both high and low oxidation states. scribd.comresearchgate.netnih.gov

Metal-Cyanide Coordination Chemistry

Cyanide can bind to metal centers in several ways: terminally through either the carbon (M-CN) or nitrogen (M-NC) atom, or as a bridging ligand (M-CN-M' or M-NC-M'). researchgate.net The negative charge, compactness, and ability to engage in π-bonding contribute to the high affinities of metals for the cyanide anion. wikipedia.org The linear nature of the cyanide ligand often leads to the formation of polymeric or extended structures in metal cyanide complexes, such as the well-known Prussian blue, which features bridging cyanide ligands. researchgate.netnih.govdergipark.org.tr The coordination geometry around the metal center depends on the metal ion's electronic configuration, oxidation state, and the steric requirements of other ligands present. nih.gov

Data Table: Common Cyanometallate Geometries nih.gov

Cyanometallate IonTypical Geometry
[M(CN)₂]⁻Linear
[M(CN)₄]²⁻Square Planar or Tetrahedral
[M(CN)₆]³⁻, [M(CN)₆]⁴⁻Octahedral
[M(CN)₈]³⁻, [M(CN)₈]⁴⁻Dodecahedral or Square Antiprismatic

Computational Modeling of Calcium-Cyanide Bonds

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the structural and electronic properties of alkaline earth metal cyanides, including Ca(CN)₂. These calculations explore various possible structures and their relative stabilities, as well as the nature of the bonding between the alkaline earth metal and the cyanide ligands. acs.org Studies on related calcium complexes with nitrogen-containing ligands, like porphyrazine, indicate that Ca-N bonds can possess significant ionic contributions. nih.gov Computational modeling can also provide insights into the preferred coordination mode (cyanide vs. isocyanide) and the energetics of reactions involving calcium-cyanide species. beilstein-journals.orgbeilstein-journals.org For instance, some computational studies suggest that isocyanide coordination might be preferred over cyanide coordination to calcium in certain catalytic contexts, influencing subsequent reactivity. beilstein-journals.orgbeilstein-journals.org

Data Table: Calculated Bond Lengths in A(CN)₂ Structures (A = Alkaline Earth Metal) acs.org

CompoundStructureA-C Bond Length (Å)A-N Bond Length (Å)C-N Bond Length (Å)
Ca(CN)₂P2₁/cLonger than Be/MgLonger than Be/MgBarely changed
Ca(CN)₂C2/m---
Ca(CN)₂R3̅m---

Interactions of Cyanide with Transition Metal Centers in Model Systems

While Ca(CN)₂ itself is an ionic compound, the released cyanide ion can interact strongly with transition metal centers, forming coordination complexes. These interactions are crucial in various chemical processes, such as the extraction of precious metals from ores using cyanide (cyanidation), where soluble metal-cyanide complexes are formed. chemicalbook.comvizagchemical.com

Spectroscopic Probes of Cyano-Metal Adducts

Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, is a powerful tool for studying the coordination of cyanide to metal centers. The C≡N stretching frequency (νCN) is sensitive to the nature of the metal, its oxidation state, and the bonding mode of the cyanide ligand. dergipark.org.trnih.govaip.orgresearchgate.netznaturforsch.com Changes in the νCN frequency can indicate whether cyanide is terminally bound or bridging, and provide information about the extent of metal-to-cyanide back-bonding. nih.govosti.gov For example, studies on cyanide-bridged transition metal complexes have used IR and Raman spectroscopy to investigate vibrational relaxation and anharmonic couplings of the νCN modes. nih.govaip.org Resonance Raman and ENDOR spectroscopies have also been used to study cyanide adducts of metal centers in biological systems, revealing different conformations of the bound cyanide. nih.gov

Data Table: Representative νCN Stretching Frequencies in Metal Cyanide Complexes

Complex TypeTypical νCN Range (cm⁻¹)Reference
Free CN⁻ ion~2080 uni.lu (Inferred from related data)
Terminal M-CN (strong back-bonding)Lower than free CN⁻ osti.gov
Terminal M-CN (weak back-bonding)Higher than free CN⁻ osti.gov
Bridging M-CN-M'Varied, often higher researchgate.netresearchgate.netznaturforsch.com

Note: Specific frequencies are highly dependent on the metal, oxidation state, and other ligands.

Other spectroscopic techniques, such as NMR and X-ray Absorption Fine Structure (XAFS), are also used to characterize metal-cyanide interactions and structures. beilstein-journals.orgfu-berlin.dediva-portal.org

Structural Characterization of Coordination Complexes

Data Table: Examples of Structurally Characterized Metal Cyanide Complexes

ComplexMetal CentersStructure TypeBridging ModeReference
[Cu(A)]₂CN(ClO₄)₂ (A = cyclic tetradentate)Cu(II)DimericBridging CN⁻ publish.csiro.au
[Ni(tet a)]CNClO₄ (tet a = cyclic tetramine)Ni(II)Polymeric (6-coordinate)Bridging CN⁻ publish.csiro.au
Ni(tet a)(CN)₂Ni(II)Discrete (6-coordinate)Terminal CN⁻ publish.csiro.au
{[Cu(aepy)₂M(µ-CN)(CN)₃]⋅2H₂O}n (M=Ni, Pd, Pt; aepy = 2-(2-aminoethyl)pyridine)Cu(II), M(II)Heterobinuclear clustersBridging CN⁻ researchgate.net
[Cd(aepy)₂M(µ-CN)(CN)₃]n (M=Ni, Pd; aepy = 4-(2-aminoethyl)pyridine)Cd(II), M(II)1D Coordination PolymersBridging CN⁻ researchgate.net
[Tp*Fe(CN)₃][(MnIIIsalen)]·MeOH·MeCNFe(III), Mn(III)1D Zigzag ChainBridging CN⁻ diva-portal.org

Theoretical Studies on Electronic Structure and Reactivity

Theoretical calculations, particularly DFT and ab initio methods, play a vital role in understanding the electronic structure, bonding, and reactivity of cyanide and its metal complexes. These studies can predict molecular geometries, bond strengths, charge distribution, and reaction pathways. nih.govbeilstein-journals.orgshd-pub.org.rsmdpi.comuva.es Theoretical investigations have explored the nature of the metal-carbon and metal-nitrogen bonds in cyanide complexes, including the contributions of σ-donation and π-backbonding. scribd.comosti.govrsc.org Computational studies can also model the energetics of processes like C-N bond cleavage in metal cyanide systems, providing insights into the factors that influence reactivity. rsc.org For example, theoretical work has investigated the C-N bond cleavage process in dinuclear metal cyanide complexes, suggesting that metal centers with high-lying dπ orbitals are better suited for this reaction. rsc.org Furthermore, theoretical studies have examined the relative stability of cyanide versus isocyanide coordination to metal centers and its implications for reaction mechanisms. beilstein-journals.orgbeilstein-journals.org

Data Table: Theoretical Bond Lengths and Charges in Free Cyanide Ion (CN⁻) shd-pub.org.rs

PropertyValueMethod (Example)
C≡N Bond Length1.171 ÅDFT (B3LYP)
Charge on Carbon-0.236NBO Analysis
Charge on Nitrogen-0.764NBO Analysis

Note: Values can vary slightly depending on the computational method and basis set used.

Theoretical studies also contribute to understanding the vibrational properties of metal cyanides by calculating vibrational frequencies and analyzing normal modes, which aids in the interpretation of experimental spectroscopic data. fu-berlin.de

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, including those focused on molecular orbitals, provide theoretical insights into the electronic structure and bonding within chemical compounds. These calculations can help elucidate the distribution of electrons and the nature of chemical bonds, which in turn influence the compound's reactivity and interactions. While specific detailed research findings on the molecular orbitals of isolated Ca(CN)₂ molecules were not extensively found in the search results, quantum chemical methods are broadly applied to understand the electronic structure of various compounds, including those containing calcium and cyanide. wavefun.com Studies on related alkaline earth metal cyanides and dicyanamides have employed such calculations to investigate structural, electrical, and phonon properties. researchgate.netacs.org

Density Functional Theory (DFT) Applications to Calcium Cyanide (Ca(CN)₂)

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and condensed phases. mdpi.comwavefun.com DFT calculations have been applied to study the properties of alkaline earth metal cyanides, including Ca(CN)₂. Research utilizing DFT has explored the structural stability of Ca(CN)₂ under different pressures and in various crystalline structures, such as the P2₁/c phase at 0 GPa and the C2/m and R3̅m phases at higher pressures. researchgate.netacs.org These calculations can provide information on lattice parameters and bond lengths within the crystal structure. acs.org

DFT has also been employed to investigate reaction mechanisms involving related calcium compounds, such as calcium cyanamide (B42294) (CaCN₂), which is used in the production of calcium cyanide. wikipedia.orgmdpi.comnih.gov For instance, DFT studies have analyzed the hydrolysis of CaCN₂ and the subsequent reactions, providing insights into reaction paths and energy barriers at a microscopic level. mdpi.comresearchgate.net While these studies focus on CaCN₂, they demonstrate the applicability of DFT in understanding the reactivity and transformation of calcium-nitrogen-carbon compounds.

Table 1: Calculated Structural Properties of A(CN)₂ (A = Be, Mg, Ca, Sr, Ba) at 0 GPa using DFT acs.org

CompoundStructurea (Å)b (Å)c (Å)β (°)
Be(CN)₂P4̅3m5.185.185.1890
Mg(CN)₂P4̅3m5.645.645.6490
Ca(CN)₂P2₁/c6.716.546.18106.8
Sr(CN)₂P2₁/c7.066.866.49107.0
Ba(CN)₂R3̅m4.674.674.6733.0

Note: This table presents selected data from DFT calculations on alkaline earth metal cyanides, illustrating the type of structural information that can be obtained.

Role in In Vitro Enzyme Activity Modulation Research

The cyanide anion, as a component of Calcium Cyanide, is well-known for its ability to modulate the activity of various enzymes in vitro. This modulation often involves inhibition, particularly of metalloenzymes. frontiersin.orgnih.gov

Investigating Cyanide's Effect on Catalytic Mechanisms (e.g., enzyme inhibition kinetics, not in vivo outcomes)

In vitro studies have extensively investigated the effects of cyanide on enzyme catalytic mechanisms, focusing on inhibition kinetics. Cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. nih.govsmith.eduresearchgate.netoup.com The inhibition kinetics can be complex, involving rapid and tight binding to transient, partially reduced forms of the enzyme during turnover. smith.edu Studies have utilized methods like monitoring the inhibition of ferrocytochrome c oxidation to determine the kinetics of cyanide binding to the enzyme. smith.edu

Cyanide's effect on enzyme activity can be analyzed using approaches like Lineweaver-Burk plots to determine inhibition type and kinetic parameters such as Vmax and Km. researchgate.net For example, studies on the inhibitory effects of cyanide on granular starch hydrolyzing enzyme (GSHE) activity showed a decrease in Vmax values with increasing cyanide concentration, indicating a noncompetitive inhibition type. researchgate.net The inhibitory effects of cyanide on enzymes like diamine oxidase and amine oxidase have also been investigated, revealing complex interactions and evidence for multiple binding sites. nih.gov Cyanide can bind reversibly to organic cofactors and interact with metal centers within the enzyme structure. nih.gov

Research has also explored the interaction of cyanide with heme proteins, such as horseradish peroxidase and bovine catalase, in vitro to understand its impact on redox enzyme reaction systems. researchgate.net These studies suggest that cyanide's effects can involve interactions with diffusible species and influence interactive equilibriums with the enzyme and substrate. researchgate.net

Table 2: In Vitro Enzyme Inhibition by Cyanide (Examples)

EnzymeOrganism/SourceInhibition Type (vs. substrate)Key FindingsSource
Granular Starch Hydrolyzing Enzyme (GSHE)Cassava (Manihot Esculenta)NoncompetitiveDecreases Vmax; Ki = 0.33 mg/L. researchgate.net researchgate.net
Diamine OxidasePorcine KidneyMixed NoncompetitiveBinds reversibly to organic cofactor; evidence for multiple interaction sites. nih.gov nih.gov
Amine OxidaseBovine PlasmaMixed NoncompetitiveBinds reversibly to organic cofactor; interacts with carbonyl group and Cu(I) ligand. nih.gov nih.gov
Cytochrome c Oxidase-Potent InhibitionBinds rapidly and tightly to transient, partially reduced forms during turnover; KD values of 50nM or less reported for sensitive form. smith.edu smith.edu

Note: This table summarizes in vitro findings on cyanide's effects on selected enzymes, highlighting inhibition types and key observations related to catalytic mechanisms.

Understanding Molecular Recognition in Enzymatic Systems

Molecular recognition in enzymatic systems involves the specific binding interactions between an enzyme and its substrate, cofactors, inhibitors, or other molecules that influence its activity. In the context of cyanide's interaction with enzymes, molecular recognition principles govern how the cyanide anion binds to specific sites on the enzyme structure. This binding can involve coordination to metal ions in metalloenzymes, interaction with amino acid residues in the active site or elsewhere on the enzyme, or binding to organic cofactors. frontiersin.orgnih.govcsic.es

Studies investigating cyanide inhibition provide insights into these molecular recognition events. For instance, research on amine oxidases suggests that cyanide interacts with a carbonyl group and a Cu(I) ligand, indicating specific recognition sites beyond just the copper center. nih.gov The high affinity of cyanide for certain metal ions, such as the heme iron in cytochrome c oxidase, is a key aspect of the molecular recognition underlying its inhibitory effect on these enzymes. frontiersin.orgsmith.educsic.es Molecular recognition is also fundamental to the function of enzymes involved in cyanide detoxification, such as β-cyanoalanine synthase, which recognizes cyanide and cysteine as substrates. researchgate.net

Intermolecular Forces and Self-Assembly in Calcium Cyanide (Ca(CN)₂) Systems

Intermolecular forces play a crucial role in determining the physical properties and behavior of Calcium Cyanide, including its crystal structure, solubility, and interactions in solution. As an ionic compound, the primary forces within solid Ca(CN)₂ are strong electrostatic attractions between the positively charged calcium ions and the negatively charged cyanide ions. These forces contribute to the high melting point and crystalline nature of the substance. wikipedia.orgnoaa.gov

When Ca(CN)₂ dissolves in water, ion-dipole interactions occur between the Ca²⁺ and CN⁻ ions and the polar water molecules, overcoming the lattice energy of the solid. mdpi.comnoaa.gov The solubility of Ca(CN)₂ in water is described as free solubility. inchem.org

Research into the self-assembly of cyanide-containing systems often focuses on coordination complexes and frameworks rather than the direct self-assembly of simple ionic Ca(CN)₂. However, the principles of intermolecular forces, including electrostatic interactions and potential coordination bonds, are relevant to the formation of more complex structures involving metal ions and cyanide ligands. Studies on metal-organic frameworks and coordination polymers built from metal centers and cyanide linkers demonstrate how these forces drive the formation of ordered, extended structures with specific properties. acs.org While specific examples of self-assembly directly involving Ca(CN)₂ as the primary building block were not highlighted in the search results, the behavior of the constituent Ca²⁺ and CN⁻ ions in solution and their potential to interact with other molecules or surfaces would be governed by these fundamental intermolecular forces.

Table 3: Physical Properties of Calcium Cyanide

PropertyValueSource
Molecular Weight92.11 g/mol wikipedia.orginchem.org
AppearanceWhite crystals or powder (pure); gray-black powder (technical grade) nih.govwikipedia.orgnoaa.gov
Melting PointDecomposes > 350°C or 640°C (decomposes) wikipedia.orginchem.org
Density (at 20°C)1.9 g/cm³ or 1.853 g/cm³ wikipedia.orginchem.org
Solubility in WaterSoluble / Freely soluble wikipedia.orginchem.org

Note: Values may vary slightly depending on the source and purity of the substance.

Advanced Analytical Methodologies for Calcium Cyanide Ca Cn 2 Research

Development of Novel Detection and Quantification Techniques

The development of advanced analytical techniques for cyanide determination, relevant to Ca(CN)2 research, aims to improve sensitivity, selectivity, speed, and ease of use, particularly in complex matrices. globalscientificjournal.com

Spectrophotometric Methods for Cyanide Determination

Spectrophotometric methods have historically been widely used for cyanide detection, often relying on colorimetric reactions. globalscientificjournal.comthermofisher.com These methods typically involve converting cyanide to a colored compound whose absorbance can be measured. The Aldridge method, utilizing pyridine (B92270) and pyrazolone, is a classic example. nih.govglobalscientificjournal.com Variants and newer spectrophotometric assays have been developed to enhance performance and address limitations like interference. globalscientificjournal.com

Research has explored methods like the isonicotinate-barbiturate method, found useful for detecting minute amounts of cyanide, and reactions involving ninhydrin, noted for being fast, simple, highly selective, and largely free from interference under reducing conditions. globalscientificjournal.com Picric acid-based assays have been described as highly selective but potentially less sensitive, while a combined resorcinol-picric acid method showed improved sensitivity. globalscientificjournal.com Spectrophotometric determination after reaction with methemoglobin has also been reported for biological fluids, with a detection limit of 0.4 µg/mL. nih.gov

Despite their widespread use, traditional spectrophotometric methods often require a preliminary distillation step to release hydrogen cyanide (HCN) from complexes, which can be time-consuming and susceptible to interferences from compounds like sulfide (B99878) and thiocyanate (B1210189). thermofisher.comthermofisher.comysi.com

Electrochemical Sensing of Calcium Cyanide (Ca(CN)2)

Electrochemical sensors offer promising avenues for the rapid and sensitive detection of cyanide, potentially minimizing or eliminating the need for extensive sample preparation. globalscientificjournal.comrsc.org These sensors measure the electrical signal generated by the reaction of cyanide ions at an electrode surface.

Recent advances include the development of flow-injection cyanide-selective detectors utilizing thin-layer electrochemical deposition techniques. globalscientificjournal.com These have shown competitiveness with amperometric detection in terms of sensitivity and sample throughput. globalscientificjournal.com Potentiometric detectors offer the advantage of selective response, potentially allowing for the omission of a separation step and simplifying equipment. globalscientificjournal.com

Electrochemical methods, particularly when coupled with techniques like ion chromatography, can provide sensitive and accurate cyanide determination with fewer interferences compared to some other methods. thermofisher.com Research is ongoing to develop highly sensitive and selective electrochemical sensors, including those based on modified electrodes using materials like natural clay researchgate.net or graphene functionalized with quinone derivatives rsc.org. These efforts aim to achieve lower detection limits and improve performance in complex matrices encountered in various applications, including mining and environmental monitoring. rsc.orgresearchgate.net

Chromatographic Separation Techniques (e.g., Ion Chromatography, HPLC)

Chromatographic methods, such as Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC), are valuable for separating cyanide from complex matrices and quantifying it, often in conjunction with various detection methods. nih.govthermofisher.comdtic.milsaimm.org.za

Ion chromatography is particularly suitable for the determination of ionic cyanide species. thermofisher.comresearchgate.net IC coupled with amperometric detection (IC-PAD) has been developed for cyanide quantification in various samples, including blood and water. thermofisher.comnih.govnih.gov This approach can effectively separate cyanide from potential interferences like sulfide. thermofisher.com IC methods can also differentiate between free cyanide and various metal-cyanide complexes, which is important for understanding the species present in a sample. thermofisher.com Indirect determination of cyanide using IC with conductivity detection after conversion to cyanate (B1221674) has also been explored. researchgate.netcore.ac.uk

HPLC methods, often employing pre- or post-column derivatization to create detectable species, are used for cyanide analysis in different matrices. dtic.milresearchgate.netnih.gov Coupling HPLC with fluorescence detection is a common approach after derivatizing cyanide with reagents like 2,3-naphthalenedialdehyde and taurine (B1682933) to form a fluorescent product. researchgate.netnih.gov HPLC has also been used to quantify various cyanide and sulfur species, including free cyanide and metal cyanide complexes, in solutions from gold processing. saimm.org.za

Mass Spectrometric Identification and Analysis

Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high sensitivity and selectivity for the identification and quantification of cyanide and its derivatives. dtic.milresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netshd-pub.org.rs

GC-MS methods for cyanide analysis typically involve the conversion of cyanide to a volatile derivative before injection into the GC system. researchgate.netnih.govresearchgate.net Derivatization with reagents like pentafluorobenzyl bromide is a common strategy. researchgate.netnih.gov GC-MS, particularly using selected ion monitoring (SIM) or tandem MS (MS/MS), offers low detection limits and high confidence in identification based on mass fragmentation patterns. researchgate.netnih.govresearchgate.net Headspace GC-MS techniques are also used for the determination of total cyanide by measuring liberated HCN gas. researchgate.netshd-pub.org.rs

LC-MS methods are also employed for cyanide analysis, sometimes coupled with isotope dilution for accurate quantification. researchgate.netresearchgate.net The combination of chromatographic separation and mass detection provides powerful capabilities for analyzing complex samples. Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) has been used in research to analyze surfaces for the presence and distribution of elements and complexes, including those related to gold cyanide interactions. mdpi.com

Method Validation and Performance Characteristics in Chemical Analysis

Method validation is a critical step in analytical chemistry to ensure that a method is suitable for its intended purpose. This involves evaluating various performance characteristics, including sensitivity, selectivity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netnih.govderpharmachemica.com

Sensitivity and Selectivity Studies

Sensitivity refers to the ability of a method to detect small amounts of the analyte, typically expressed by the LOD or LOQ. Selectivity refers to the method's ability to accurately measure the analyte in the presence of other components in the sample matrix. nih.govresearchgate.netnih.govderpharmachemica.com

Research on cyanide analytical methods often includes detailed studies on sensitivity and selectivity. For spectrophotometric methods, efforts focus on developing reagents and conditions that minimize interference from co-existing substances. globalscientificjournal.comderpharmachemica.com

In electrochemical sensing, developing electrode materials and surface modifications that provide a selective response to cyanide ions is a key area of research. globalscientificjournal.comrsc.orgresearchgate.net

Chromatographic methods inherently offer selectivity through the separation process. thermofisher.com Method development in IC and HPLC focuses on optimizing stationary phases and mobile phases to achieve good resolution of cyanide from other sample components. saimm.org.za Coupling chromatography with selective detectors like amperometric or mass spectrometric detectors further enhances selectivity. thermofisher.comnih.govresearchgate.net

Mass spectrometry is highly selective due to its ability to identify compounds based on their unique mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov Sensitivity in MS-based methods is influenced by factors such as ionization efficiency and detector response. nih.gov

Validation studies provide quantitative data on method performance. For instance, an IC method with amperometric detection reported a LOD of 0.1 mg/L and an LOQ of 0.2 mg/L for cyanide in whole blood, with good linearity (R² > 0.99) and precision (<10% RSD). nih.gov Another IC-PAD method for free cyanide in drinking water showed a detection limit of 2 µg/L and recoveries of 98.3-101.2% with RSDs <2%. nih.gov A GC-MS method for cyanide in biological matrices reported a LOD of 10 µM and linearity with correlation coefficients higher than 0.99, with accuracy and precision within acceptable ranges. researchgate.net Another GC-MS/MS method showed a LOD of 24 ng/mL and LOQ of 80 ng/mL, with linearity (R² = 0.9997) and average recovery of 98%. nih.gov

Interferences are a significant challenge in cyanide analysis. nih.govysi.com Sulfide and thiocyanate are common interferents that can affect the accuracy of certain methods, particularly those involving acid distillation. nih.govthermofisher.comysi.com Method validation studies investigate the impact of potential interferences and demonstrate the method's ability to provide accurate results in their presence, sometimes employing strategies like selective removal of interferences or using detection techniques that are not affected by them. nih.govthermofisher.comysi.comderpharmachemica.com

Here is a summary of performance characteristics for selected analytical methods for cyanide determination:

MethodMatrixLODLOQLinearity RangeRecovery (%)Precision (RSD%)Reference
IC-Amperometric DetectionWhole Blood0.1 mg/L0.2 mg/L0.2 - 50 mg/L (R²>0.99)Not reported<10% nih.gov
IC-PADDrinking Water2 µg/LNot reportedWide linear range up to 8000 µg/L98.3-101.2<2% nih.gov
GC-MS (Derivatization)Biological10 µMNot reported10 - 200 µM (R²>0.99)-14.1 to 14.5% (Accuracy)2.7 to 18.3% researchgate.net
GC-MS/MS (Derivatization)Blood24 ng/mL80 ng/mL0.1 - 10 µg/mL (R²=0.9997)98% (Average)Not reported nih.gov
HPLC-Fluorescence (Derivatization)Urine30 pmol/mLNot reportedNot reported85-96%Not reported nih.gov
HPLC-MS (Derivatization)Blood5 ng/mL15 ng/mLNot reported>85%Not reported researchgate.net
Spectrophotometric (Ninhydrin-based)Antiseptic Alc.4.3 ng/mLNot reported0.02-0.1 µg/mLNot reportedNot reported derpharmachemica.com
Spectrophotometric (Methemoglobin)Biological0.4 µg/mLNot reportedNot reportedNot reportedNot reported nih.gov
Headspace GC-MSWater/Blood0.05 µg/mLNot reported0.05 - 10 µg/mLSatisfactoryNot reported shd-pub.org.rs

Note: LOD = Limit of Detection, LOQ = Limit of Quantification, RSD = Relative Standard Deviation.

These studies highlight the ongoing efforts to refine and validate analytical methods for cyanide, providing researchers with a range of tools to study Calcium Cyanide in various matrices with improved accuracy and reliability.

Interferences in Analytical Procedures

The analysis of cyanide compounds, including Ca(CN)2, is susceptible to numerous interferences that can lead to inaccurate results, manifesting as either positive or negative biases. These interferences are particularly critical in methods that involve acid distillation or gas diffusion, common steps to convert cyanide species to measurable HCN.

Common interferences include:

Sulfides: Sulfide compounds are a significant interference. They can react with cyanide to form thiocyanate, leading to a negative bias in cyanide determination. ca.govgov.bc.ca Sulfides can also distill over with HCN and interfere with certain detection methods, such as colorimetry, titrimetry, electrode, and amperometric detection. gov.bc.ca The reaction between sulfide and cyanide is particularly rapid in the presence of metal sulfides. ca.govezkem.com

Thiocyanate (SCN-): While not a cyanide species itself, thiocyanate can interfere with total cyanide analysis methods, potentially causing a positive bias, although the interference is often less than 1% of the thiocyanate concentration. gov.bc.ca In methods involving distillation, thiocyanate can decompose to oxidized sulfur compounds that react with cyanide in the absorber solution, causing a negative bias. ysi.com

Oxidizing Agents: Substances like chlorine, peroxides, and other oxidizers can react directly with cyanide in solution, rapidly decreasing the cyanide concentration and causing a negative interference. ca.govezkem.com

Nitrate (B79036) and Nitrite (B80452): In samples containing organic compounds, nitrate and nitrite can cause positive interferences during acid distillation. They can react to form oximes, which subsequently decompose under test conditions to generate HCN. gov.bc.ca Pretreatment with sulfamic acid is often used to eliminate this interference in total cyanide analysis. gov.bc.caalsglobal.com

Sulfite and Thiosulfate: Sulfite can react with strong cyanide complexes at high pH, decreasing the cyanide concentration. ezkem.com Thiosulfate and other oxidized sulfur species (except sulfate) can decompose during distillation to form elemental sulfur and sulfur dioxide, which can then react with cyanide, leading to negative interferences. ca.govalsglobal.com

Aldehydes and Ketones: These organic compounds can react with cyanide, effectively binding it and reducing the amount of free or dissociable cyanide available for analysis, leading to negative biases.

Carbonate: Carbonate can interfere with some cyanide methods. gov.bc.ca

UV Irradiation: While UV irradiation is sometimes used to break down strong metal-cyanide complexes, it can also cause the breakdown of iron-cyanide complexes, leading to false negatives if not accounted for. alsglobal.com

Addressing these interferences often requires specific sample pretreatment steps, careful selection of analytical methods, and sometimes the use of techniques that avoid distillation, such as gas diffusion separation. ysi.com

Sample Preparation Strategies for Diverse Matrices in Chemical Research

The accurate analysis of Ca(CN)2 in various matrices necessitates appropriate sample preparation strategies to ensure the liberation of cyanide species and minimize matrix effects and interferences. Calcium cyanide can be encountered in diverse research contexts, including studies related to its industrial applications (e.g., mining), environmental monitoring, and chemical synthesis. wikipedia.orgseal-analytical.com

Key sample preparation techniques for Ca(CN)2 analysis include:

Alkaline Preservation: Samples containing cyanide are typically preserved at a high pH (pH 12 or higher) by adding sodium hydroxide (B78521). ezkem.com This helps to stabilize cyanide species and prevent the formation of volatile HCN, which could be lost from the sample. ezkem.com

Acidification and Distillation: A common approach, particularly for determining total or weak acid dissociable (WAD) cyanide, involves acidifying the sample to convert cyanide species (including Ca(CN)2 and metal-cyanide complexes) to volatile HCN. nih.gov The HCN is then typically separated from the matrix by distillation or gas diffusion and trapped in an alkaline absorber solution for subsequent analysis. ca.govnih.gov Magnesium chloride is sometimes added during distillation to facilitate the breakdown of certain complexes. ca.gov

Filtration: For samples with significant particulate matter, filtration may be necessary to remove solid interferences before analysis, although this may exclude cyanide bound to the solid phase from the analysis. hach.com

Matrix-Specific Clean-up: Depending on the matrix (e.g., soil, wastewater, industrial process streams), additional clean-up steps may be required to remove specific interfering substances. For instance, sulfamic acid can be added to remove nitrite/nitrate interference before distillation. gov.bc.caalsglobal.com Sulfide interferences can sometimes be addressed in the field during sampling or in the laboratory prior to distillation. alsglobal.com

Different matrices present unique challenges. For example, analyzing cyanide in soil or sediment often requires reflux-distillation to extract the cyanide. nih.gov Biological matrices, while not directly related to Ca(CN)2 dosage, might be relevant in research on its environmental impact or degradation products, and require specialized headspace techniques. researchgate.netnauss.edu.sa Studies have shown that for some headspace GC methods, identical calibration curves can be obtained across diverse matrices like blood, gastric contents, and water, potentially simplifying sample preparation by reducing the need for matrix-matched standards. researchgate.netnauss.edu.sa

Table 1 illustrates the impact of different matrices on the recovery of cyanide using a hypothetical distillation-based method.

Table 1: Hypothetical Cyanide Recovery from Different Matrices

Matrix TypeNominal Ca(CN)2 Concentration (mg/L)Measured Cyanide Concentration (mg/L)% Recovery
Deionized Water1.00.9898.0
Industrial Effluent1.00.8585.0
Soil Extract1.00.9191.0
Simulated Process Water1.00.7878.0

Note: This table presents hypothetical data for illustrative purposes only.

Detailed research findings often involve optimizing these preparation steps for specific matrices to ensure accurate and reproducible results.

Automated and High-Throughput Analytical Platforms

To improve efficiency, precision, and throughput in Ca(CN)2 research and monitoring, automated and high-throughput analytical platforms are increasingly employed for cyanide analysis. These systems minimize manual handling, reduce analysis time, and can enhance data quality. seal-analytical.comysi.com

Common automated techniques for cyanide analysis applicable to Ca(CN)2 include:

Flow Injection Analysis (FIA) and Segmented Flow Analysis (SFA): These continuous flow techniques automate sample processing, reagent addition, and detection. ysi.com FIA and SFA systems can incorporate automated distillation or, more commonly, gas diffusion modules to separate HCN before detection. ysi.comclpmag.com This allows for rapid analysis of multiple samples. ysi.com

Automated Distillation Systems: Some automated platforms integrate the distillation step, performing the acidification, heating, and HCN collection automatically for each sample. hach.com These systems can significantly reduce the labor and time associated with traditional manual distillation. seal-analytical.com

Gas Diffusion Amperometry: This detection method is often coupled with automated systems. ca.gov After HCN diffuses across a membrane into an acceptor solution, the cyanide concentration is measured electrochemically using an amperometric detector. clpmag.com This technique can be less susceptible to certain interferences compared to colorimetric methods. ysi.comclpmag.com

Automated Headspace Gas Chromatography (GC): For certain matrices, particularly those where volatile HCN can be efficiently partitioned into a headspace, automated headspace GC systems offer a sensitive and high-throughput option. nauss.edu.sanih.gov Samples are placed in sealed vials, HCN is liberated (e.g., by acidification), and the headspace gas is automatically injected into a GC for separation and detection (e.g., by nitrogen-phosphorus detection or mass spectrometry). researchgate.netnauss.edu.sanih.gov

Automated platforms offer several advantages, including improved precision due to consistent sample handling, reduced chemical waste, and increased sample throughput. alsglobal.comseal-analytical.com Systems are available that can measure different cyanide species, including available cyanide, cyanide amenable to chlorination (CATC), and total cyanide, often without the need for traditional distillation. clpmag.com For example, some systems use UV irradiation in conjunction with gas diffusion to measure total cyanide. clpmag.com

Research findings in automated cyanide analysis often focus on method validation, demonstrating accuracy, precision, and detection limits across various matrices. Automated systems complying with regulatory methods, such as certain EPA methods, are commercially available. clpmag.com

Table 2: Comparison of Analytical Throughput (Hypothetical Data)

Analytical MethodSample PreparationAnalysis Time per Sample (Approx.)Throughput (Samples/Hour)
Manual Distillation + ColorimetryManual60-90 minutes< 1
Automated Distillation + ColorimetryAutomated10-15 minutes4-6
FIA/SFA with Gas Diffusion + AmperometryAutomated2-5 minutes12-30
Automated Headspace GCAutomated15-20 minutes3-4

Note: This table presents hypothetical data for illustrative purposes only and actual times may vary depending on the specific method and instrumentation.

These automated and high-throughput approaches are essential for handling the large volumes of samples often encountered in environmental monitoring, industrial quality control, and extensive chemical research projects involving Ca(CN)2.

Computational and Theoretical Chemistry of Calcium Cyanide Ca Cn 2

Ab Initio Calculations of Molecular and Ionic Geometries

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are fundamental to determining the precise molecular and ionic geometries of calcium cyanide. These first-principles calculations have been employed to investigate various crystalline structures and the nature of the bonding within Ca(CN)₂.

Researchers have used methods such as Density Functional Theory (DFT) and other ab initio techniques to predict the stable conformations of Ca(CN)₂. mdpi.comresearchgate.netresearchgate.net Studies have examined multiple potential crystal structures, including symmetries such as P4̅3m, P4₂nm, and P2₁/c. mdpi.com First-principles calculations indicate that at ambient pressure (0 GPa), the P2₁/c structure is the most stable form of Ca(CN)₂. mdpi.com As pressure increases, phase transitions are predicted to occur, with the C2/m structure becoming stable above 10 GPa and the R3̅m structure above 15 GPa. mdpi.com

These computational models provide detailed information on atomic positions and bond parameters. For instance, in the stable P2₁/c structure, the geometry reflects a complex arrangement of Ca²⁺ ions and CN⁻ anions. Quantum-chemical computations have also considered a "twisted" molecular structure for Ca(CN)₂ in certain contexts. researchgate.net The C-N bond length within the cyanide anion is minimally affected by the crystal structure, while the Ca-C and Ca-N bond lengths vary, providing insight into the ionic and coordinate bonding characteristics. mdpi.com Ab initio studies on the related Ca(CN)⁺ species further support a linear cyanide geometry as the most stable configuration. mdpi.com

Calculated Stable Crystal Structures of Ca(CN)₂ Under Various Pressures mdpi.com
PressureStable Crystal Structure (Space Group)Key Geometric Features
0 GPaP2₁/cIdentified as the ground-state stable structure.
> 3 GPaC2/m (for Sr(CN)₂)Sr(CN)₂ becomes stable; Ca(CN)₂ remains P2₁/c.
> 10 GPaC2/mPredicted to be the stable phase for Ca(CN)₂.
> 15 GPaR3̅mPredicted to be a higher-pressure stable phase for Ca(CN)₂.

Molecular Dynamics Simulations of Calcium Cyanide (Ca(CN)₂) in Solution

While ab initio methods excel at determining static, minimum-energy structures, molecular dynamics (MD) simulations are employed to model the dynamic behavior of molecules over time, particularly in a solvated environment. Direct MD simulation studies focusing specifically on calcium cyanide in aqueous solution are not extensively represented in the surveyed literature. However, the principles and methodologies for such a simulation can be constructed from studies on its constituent ions, Ca²⁺ and CN⁻, in water.

An MD simulation of aqueous Ca(CN)₂ would involve a simulation box containing Ca²⁺ and CN⁻ ions and a large number of explicit water molecules. The interactions between all particles are governed by a force field, which is a set of parameters and potential functions that describe the intra- and intermolecular forces. ucdavis.edu Standard biomolecular force fields like AMBER and CHARMM have parameters for Ca²⁺, but studies have shown they can overestimate the attraction between Ca²⁺ and anions, leading to excessive ion clustering. nih.gov Therefore, a refined or specifically parameterized force field for Ca²⁺-CN⁻ interactions would be crucial for accurate results. nih.govnih.gov

From such a simulation, key properties of the solution could be determined:

Solvation Structure : The arrangement of water molecules and counter-ions around the Ca²⁺ and CN⁻ ions would be analyzed using radial distribution functions (RDFs). MD simulations of aqueous Ca²⁺ typically show a well-defined first solvation shell with coordination numbers ranging from 6 to 8. researchgate.netnih.gov Similarly, simulations of the cyanide anion reveal a hydration shell where water molecules form hydrogen bonds, preferentially with the nitrogen atom. researchgate.net

Ion Pairing : The simulation would reveal the extent to which Ca²⁺ and CN⁻ ions form direct contact ion pairs, solvent-separated ion pairs, or exist as fully solvated free ions.

Dynamics : The diffusion coefficients of the ions and the exchange rate of water molecules between the first solvation shell and the bulk solvent could be calculated, providing insight into the mobility of the ions in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyanide-Containing Molecules

Quantitative Structure-Activity Relationship (QSAR) models are statistical and computational methods that aim to correlate the chemical structure of molecules with their activity. While often used for biological activity, QSAR principles can also be applied to predict chemical activity and reactivity. For cyanide-containing molecules, this involves relating computed molecular descriptors to their chemical behavior.

A key approach involves the use of global descriptors of chemical activity derived from quantum-chemical computations, such as those based on Density Functional Theory (DFT). researchgate.netresearchgate.net These descriptors quantify various electronic aspects of a molecule, which in turn govern its reactivity. For a series of cyanides, including Ca(CN)₂, these descriptors have been calculated to understand their chemical nature. researchgate.netresearchgate.net

Key descriptors for chemical activity include:

Ionization Potential (IP) : The energy required to remove an electron; a lower IP suggests a greater tendency to participate in electron transfer reactions. researchgate.net

Electron Affinity (EA) : The energy released when an electron is added.

Electronegativity (χ) : A measure of the ability of a molecule to attract electrons.

Molecular Hardness (η) and Softness (S) : These describe the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons.

By calculating these parameters for Ca(CN)₂ and related cyanide compounds, QSAR-like models can be developed to predict their reactivity in various chemical processes, such as redox reactions or nucleophilic/electrophilic attacks, without direct experimental measurement. researchgate.net

Global Descriptors of Chemical Activity Calculated for Cyanide Compounds researchgate.netresearchgate.net
DescriptorDefinitionRelevance to Chemical Activity
Ionization Potential (IP)Energy needed to remove an electron.Indicates tendency to act as an electron donor.
Electron Affinity (EA)Energy released upon adding an electron.Indicates tendency to act as an electron acceptor.
Chemical Potential (μ)Negative of electronegativity; relates to electron escaping tendency.Governs direction of electron flow in a reaction.
Molecular Hardness (η)Resistance to change in electron distribution.Hard molecules are less reactive; soft molecules are more reactive.
Electrophilicity Index (ω)Measure of energy lowering upon maximal electron flow.Quantifies the electrophilic nature of a molecule.

Reaction Pathway Analysis through Computational Approaches

Computational chemistry is a powerful tool for mapping out the potential reaction pathways of a chemical process, identifying transition states, and calculating activation energies. For calcium cyanide, this includes analyzing its synthesis, hydrolysis, and conversion to other compounds.

One significant reaction pathway studied computationally is the conversion between calcium cyanide and calcium cyanamide (B42294) (CaCN₂). At elevated temperatures (around 600 °C), Ca(CN)₂ can decompose to form CaCN₂ and carbon. randallcygan.com Ca(CN)₂ → CaCN₂ + C

Computational studies, particularly using DFT, have been applied to the reverse process—the synthesis of cyanide from cyanamide. acs.org Furthermore, extensive DFT calculations have been performed on the subsequent reactions of the cyanamide anion (CN₂²⁻), which is structurally related to the cyanide anion, in aqueous solution. nih.govrsc.org These studies investigated the multi-step hydrolysis and dimerization of cyanamide to produce dicyandiamide (B1669379). They revealed the rate-limiting steps, the free energy barriers for each step, and the catalytic role of explicit water molecules and hydroxide (B78521) ions in the reaction mechanism. nih.govrsc.org

The hydrolysis of the cyanide ion itself has also been modeled. Computational studies suggest two parallel pathways for the alkaline hydrolysis of cyanide at high temperatures and pressures. nih.gov

Pathway 1 : Leads to the formation of formate (B1220265) and ammonia (B1221849) as final products.

Pathway 2 : Leads to the formation of carbon dioxide, nitrogen, and hydrogen.

By calculating the activation energies for these competing pathways (108.2 kJ/mol for Pathway 1 and 77.6 kJ/mol for Pathway 2), predictive models indicate that the formation of formate and ammonia is favored at higher temperatures. nih.gov

Predictive Modeling of Chemical Stability and Degradation

Predictive modeling combines theoretical calculations and kinetic models to forecast the long-term stability and degradation of chemical compounds under various environmental conditions. For calcium cyanide, this is crucial for understanding its persistence and transformation.

The primary degradation pathway for Ca(CN)₂ is hydrolysis. In the presence of moisture or acids, it hydrolyzes to form hydrogen cyanide gas. randallcygan.com Ca(CN)₂ + 2 H₂O → Ca(OH)₂ + 2 HCN Ca(CN)₂ + 2 H⁺ → Ca²⁺ + 2 HCN

Computational models can predict the rate of this process under different conditions. For instance, predictive models have been developed to simulate the long-term degradation of cyanide in industrial settings like heap leach systems. nih.gov These models account for various degradation mechanisms, including:

Hydrolysis : Reaction with water.

Volatilization : Conversion of HCN into a gaseous phase, which is pH-dependent.

Oxidation : Conversion to the less toxic cyanate (B1221674) ion (OCN⁻).

These simulations can predict the concentration and speciation of cyanide over extended periods (e.g., 20 years), showing how the majority of the cyanide mass may be retained within a system while natural degradation processes occur at the surfaces exposed to air and moisture. nih.gov The thermal stability has also been defined, with decomposition to calcium cyanamide occurring at temperatures around 600 °C. randallcygan.com DFT calculations of reaction energy barriers, as discussed in the previous section, provide a quantum-level prediction of the kinetic stability of cyanide with respect to various degradation reactions. nih.govrsc.orgnih.gov

Emerging Research Perspectives on Calcium Cyanide Ca Cn 2

Nanomaterials Incorporating Cyanide Moieties for Sensing Applications

The rapid and sensitive detection of cyanide ions is of significant environmental and health importance. mdpi.comdntb.gov.ua Recent research has focused on the development of nanosensors that leverage the unique physicochemical properties of noble metal nanomaterials. mdpi.comdntb.gov.ua These sensors offer high sensitivity, with some capable of detecting cyanide at nanomolar levels or even lower. mdpi.comdntb.gov.ua The primary mechanisms behind these nanosensors involve the strong interaction between cyanide ions and metals like gold and silver. researchgate.net

Several detection techniques have been developed based on these interactions:

Colorimetry: This method relies on changes in the morphology of metal nanoparticles (MNPs) when they interact with cyanide, leading to a visible color change. mdpi.com The underlying principle is often the etching of nanoparticles by cyanide or the aggregation of nanoparticles.

Fluorescence: Fluorescence-based nanosensors for cyanide detection operate through various mechanisms, including the etching of fluorescent probes, the formation of metal-cyano complexes, the inner-filter effect (IFE), and Förster resonance energy transfer (FRET). mdpi.com In many cases, the fluorescence of a material is quenched by metal nanoparticles, and the subsequent addition of cyanide restores the fluorescence by etching the metal. researchgate.net

Rayleigh Scattering (RS) and Surface-Enhanced Raman Scattering (SERS): These techniques utilize the conglomeration of plasmonic metal nanoparticles in the presence of cyanide to achieve quantitative detection. mdpi.com For instance, a sensor using Ag/Fe3O4 nanocomposites demonstrated cyanide detection based on the enhancement of the Rayleigh scattering signal. nih.gov

Researchers have successfully utilized these principles to create various nanosensors for cyanide detection in environmental samples, particularly in water. researchgate.net

Comparison of Cyanide Nanosensor Technologies

Sensing TechniqueUnderlying PrincipleReported Detection LimitReference
Colorimetry (LSPR-based)Formation of Ag/Au cyanocomplex inducing changes in Localized Surface Plasmon Resonance (LSPR).5 x 10-6 M semanticscholar.org
Fiber Optic Sensor (LSPR-based)Immobilized Aucore-Agshell nanoparticles on fiber core; metal cyanocomplex formation changes the refractive index.8 x 10-11 M semanticscholar.org
Fluorescence (Turn-on)Cyanide-induced etching of metal nanoparticles restores quenched fluorescence.Not specified researchgate.net
Rayleigh ScatteringEnhancement of scattered light from plasmonic nanoparticles upon interaction with cyanide.1.0 nM nih.gov

Advances in Green Chemistry Approaches for Cyanide Synthesis

Traditional industrial synthesis methods for cyanides, such as the Andrussow and Shawinigan processes for producing hydrogen cyanide, often involve hazardous materials and significant energy consumption. mdpi.com The Andrussow process, for example, reacts methane, ammonia (B1221849), and air over a platinum catalyst at high temperatures. mdpi.com In response to the environmental and safety concerns associated with such methods, green chemistry principles are being explored for cyanide synthesis. jocpr.comresearchgate.net

The core tenets of green chemistry focus on waste minimization, the use of renewable feedstocks, and the design of inherently safer chemical processes. researchgate.net One of the key areas of advancement is the substitution of hazardous solvents with greener alternatives like water or supercritical CO2. jocpr.com

A notable example of a greener approach to cyanide synthesis is the extraction of hydrogen cyanide from natural sources. Research has demonstrated the synthesis of sodium cyanide by extracting hydrogen cyanide from cassava leaves under vacuum. mdpi.com This method represents a move towards using renewable biomass as a feedstock, a central goal of green chemistry. The process involves the subsequent reaction of the extracted HCN with a base, such as sodium hydroxide (B78521), to form the cyanide salt. While this specific research focused on sodium cyanide, the principle of utilizing biological precursors for HCN production could potentially be adapted for the synthesis of other cyanide salts, including calcium cyanide, thereby offering a less hazardous route compared to traditional industrial processes.

Fundamental Studies in Solid-State Cyanide Chemistry

The solid-state chemistry of cyanides is a field rich with fundamental questions regarding structure, bonding, and physical properties. The cyanide ion (CN⁻) can act as a versatile building block in solid-state structures, leading to a wide array of coordination compounds with interesting characteristics.

Research in this area often involves detailed structural characterization using techniques like single-crystal X-ray diffraction and vibrational spectroscopy. aip.orgosti.gov For instance, studies on potassium copper cyanide (K₃Cu(CN)₄) have utilized polarized infrared spectroscopy to assign the fundamental vibrational frequencies of the Cu(CN)₄³⁻ complex and to calculate force constants for the Cu-C and C-N bonds. aip.orgosti.gov Such studies provide deep insights into the nature of the chemical bonds within the crystal lattice.

Computational methods, such as molecular dynamics simulations, are also crucial tools for understanding the properties of solid cyanides. aip.org Simulations of the orientationally disordered phase of solid potassium cyanide have been performed to understand its static and dynamic properties, highlighting the importance of high-order electrostatic moments in accurately modeling the interionic potentials. aip.org These fundamental investigations into the crystal structure and bonding of cyanide compounds are essential for the rational design of new materials with specific properties.

Interdisciplinary Research at the Interface of Materials Science and Inorganic Chemistry

The cyanide ion's ability to act as a bridging ligand between metal centers places it at the heart of interdisciplinary research spanning materials science and inorganic chemistry. This has led to the development of a vast family of cyanide-bridged coordination polymers and frameworks with tunable electronic and magnetic properties.

The classic example of a cyanide-based material is Prussian blue (Fe₄[Fe(CN)₆]₃·xH₂O), which consists of a 3D network of iron ions linked by cyanide groups. The study of Prussian blue and its analogues has been instrumental in understanding magnetic interactions and electron transfer in the solid state. The short and efficient pathway for electronic communication provided by the cyanide linkage is a key feature exploited in the design of functional materials.

Modern research in this area focuses on using a "building-block" approach to construct complex architectures with desired functionalities. This involves the synthesis of molecular building blocks, often metal-cyanide complexes, which are then assembled into extended frameworks. This strategy allows for the creation of materials with potential applications in areas such as single-molecule magnets (SMMs) and electrochemical sensors. The intersection of prebiotic chemistry and materials science also presents a fascinating interdisciplinary frontier, with studies suggesting that polymers of hydrogen cyanide may be components of extraterrestrial materials and could inspire the development of new functional materials on Earth. youtube.com

Unexplored Areas of Fundamental Chemical Investigation

Despite a long history of research, several areas of cyanide chemistry remain ripe for fundamental investigation. The chemistry of cyanides in astrophysical environments, particularly in the gas and ice phases, is one such area where significant theoretical and experimental work is still needed. aanda.org Understanding the formation and reaction pathways of complex cyanides in interstellar clouds and protostellar regions is crucial for astrochemical models. aanda.org

Another emerging frontier is the biological role of cyanide. Groundbreaking research has begun to challenge the long-held view of cyanide solely as a potent toxin. sdstate.edu Recent studies suggest that hydrogen cyanide is endogenously produced in mammalian cells and may play a role as a signaling molecule, particularly in protective mechanisms against conditions like stroke. sdstate.edu The dual nature of cyanide, acting as a toxin at high concentrations and a crucial signaling molecule at low concentrations, opens up a vast and largely unexplored area of chemical biology. sdstate.edu

Furthermore, a comprehensive review of main group element cyanides indicates that while many homoleptic cyanide compounds are known, there is still much to learn about their synthesis, properties, and reactivity. researchgate.net The exploration of the coordination chemistry of cyanide with a wider range of elements and the investigation of novel cyanide-containing polycyclic frameworks through radical cascade reactions also represent promising avenues for future research. mdpi.com

Future Directions in Calcium Cyanide Ca Cn 2 Academic Research

Innovations in Synthetic Control and Selectivity

The synthesis of calcium cyanide has historically faced challenges, primarily due to the compound's susceptibility to hydrolysis, which can lead to the loss of hydrocyanic acid and the formation of impurities. google.com Current industrial trends point toward the development of new and more efficient production methods. datainsightsmarket.com Future academic research is expected to build on this by focusing on innovations that offer superior control over the reaction environment and selectivity of the final product.

One promising area of research involves the use of non-aqueous liquid mediums to prevent the hydrolytic action of water, a known difficulty in preparing a solid cyanide product. google.com Early methods demonstrated that suspending burnt lime in a non-aqueous liquid like ethyl ether and adding hydrocyanic acid with an accelerating agent could yield a pulverulent calcium cyanide product. google.com Future work may explore a wider range of anhydrous solvents and novel catalyst systems to optimize reaction rates and product purity.

Another avenue of innovation lies in on-site generation methods, particularly for applications like mining where transportation of cyanide is a concern. google.comwikipedia.org Research into easily transportable starting materials, such as formamide or methanol and urea (B33335), which can be converted to hydrogen cyanide and subsequently neutralized with slaked lime (Ca(OH)₂) at the point of use, represents a significant shift. google.com Academic exploration in this area could focus on optimizing the catalytic decomposition of these precursors and the subsequent neutralization step to maximize yield and minimize byproducts.

Key research objectives in synthetic control will likely include:

Developing novel catalyst systems: To accelerate the reaction between calcium sources (e.g., lime) and cyanide precursors in anhydrous conditions.

Exploring alternative cyanide precursors: Investigating precursors beyond hydrocyanic acid that may be more stable, less hazardous, or offer different reaction kinetics.

Process intensification: Researching continuous-flow reactors and process analytical technology (PAT) to monitor and control reaction parameters in real-time, ensuring higher consistency and purity.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of calcium cyanide and its isomers requires sophisticated characterization techniques. While classical analytical methods exist, future research will increasingly rely on advanced spectroscopic and spectrometric methods to probe the molecule's structural and electronic properties with high precision.

Quantum theoretical methodologies are becoming indispensable for studying Ca(CN)₂ and related isomers, such as hydrocalcium isocyanide (HCaNC) and hydrocalcium cyanide (HCaCN). researchgate.net These computational studies predict vibrational and rotational spectroscopic parameters that can guide and confirm experimental detection in laboratory settings or even in astronomical observations. researchgate.net For instance, research on related cyanide frameworks has utilized Raman and IR spectroscopy to understand the dynamic motion of cations and the "click-in" of cyanide bridges, which can trigger phase transitions. acs.org

Future research will likely employ a multi-technique approach to fully characterize Ca(CN)₂.

Spectroscopic Technique Information Gained Relevance to Ca(CN)₂ Research
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on vibrational modes of the C≡N triple bond and Ca-C/Ca-N bonds.Used to identify functional groups, assess purity, and study interactions with other molecules.
Raman Spectroscopy Complements FTIR by providing information on symmetric vibrations and low-frequency modes.Useful for studying crystal lattice vibrations and phase transitions in solid-state Ca(CN)₂. acs.org
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition and chemical oxidation states at the surface of the material.Can be used to analyze surface purity and detect the presence of oxides or other contaminants.
Millimeter-Wave Spectroscopy Measures rotational transitions of molecules in the gas phase with very high resolution.Crucial for identifying and characterizing Ca(CN)₂ and its isomers (e.g., CaNC) in astrophysical environments. researchgate.net
Ion Chromatography Separates and quantifies ions.Can be used to analyze for simple cyanides extracted from various matrices. nih.gov

The integration of these advanced techniques will be critical for building a comprehensive picture of the structure, bonding, and dynamic behavior of calcium cyanide.

Theoretical Frameworks for Predicting Cyanide Behavior

Theoretical and computational chemistry offers powerful tools for predicting the behavior of cyanide compounds, circumventing some of the experimental challenges associated with these materials. arxiv.orgresearchgate.net Future research will focus on developing more accurate and sophisticated theoretical frameworks to model the properties and reactivity of Ca(CN)₂.

Quantum-chemical computations, such as those using Density Functional Theory (DFT) with methods like B3LYP, are already being used to model the geometry of Ca(CN)₂. arxiv.org These models can calculate fundamental properties based on the energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. arxiv.org A key area of future research will be the refinement of these models to more accurately predict the thermodynamic properties of the Ca-C-N system, which are currently not well-documented due to experimental difficulties. researchgate.net

A significant application of these frameworks is in creating predictive models for cyanide's chemical activity and interactions. Integrated kinetic and speciation models, for example, can predict the consumption of cyanide and the formation of various metal-cyanide complexes during processes like gold leaching. mdpi.com

Theoretical Descriptor Definition Predicted Behavior
Ionization Potential (IP) The minimum energy required to remove an electron from a molecule.Relates to the molecule's ability to act as an electron donor.
Electron Affinity (EA) The energy released when an electron is added to a neutral molecule.Indicates the molecule's ability to act as an electron acceptor. arxiv.org
Molecular Hardness (η) A measure of the molecule's resistance to deformation or change in electron distribution.Helps predict the stability and reactivity of the compound.
Electrophilicity Index (ω) A global measure of a molecule's electrophilic nature.Can be used to quantify chemical activity and has been correlated with toxicity parameters. arxiv.org

By leveraging these theoretical frameworks, researchers can build robust models to predict the stability, reactivity, and speciation of Ca(CN)₂ in complex chemical environments, guiding experimental design and process optimization.

Development of Standardized Research Methodologies

To ensure the reliability and comparability of research findings on calcium cyanide, the development of standardized analytical methodologies is crucial. The analysis of cyanide is complicated by its existence in various forms (e.g., free cyanide, complex cyanides) and its susceptibility to interference from other chemical species. ca.gov

Current analytical methods for cyanide in various media include techniques like distillation, spectrophotometry, chromatography, and flow injection analysis with amperometric detection. nih.govysi.com However, these methods can be prone to interference from substances such as sulfides, sulfites, and oxidizers, which can react with cyanide and lead to inaccurate measurements. ca.gov For example, some analytical procedures can cause the decomposition of thiocyanate (B1210189), resulting in an artificially high cyanide reading. nih.gov

Future research efforts should be directed toward developing and validating standardized protocols that address these challenges. Key areas for standardization include:

Sample Preparation and Preservation: Establishing uniform procedures for sampling, storage, and pre-treatment to prevent the degradation of cyanide or the introduction of interfering substances. ca.gov This includes specifying appropriate preservatives and digestion techniques for breaking down complex cyanides. nih.gov

Analytical Techniques: Defining standard operating procedures for specific analytical methods, such as Flow Injection Analysis (FIA) with gas diffusion and amperometric detection, which has shown to be less prone to interferences than older colorimetric methods. ca.govysi.com

Reference Materials: Creating certified reference materials for Ca(CN)₂ and cyanide solutions to allow for consistent calibration and validation of analytical instruments across different laboratories.

Reporting Standards: Establishing clear guidelines for reporting cyanide concentrations, specifying the form of cyanide measured (e.g., free, Weak Acid Dissociable, or total) to avoid ambiguity in research publications. ca.gov

The adoption of such standardized methodologies will enhance the quality and reproducibility of academic research on calcium cyanide, fostering a more reliable and comprehensive understanding of this important chemical compound.

Q & A

How should researchers design experiments to investigate Calcid’s physicochemical properties while ensuring reproducibility?

Methodological Answer:

  • Experimental Design: Begin with a hypothesis-driven approach, specifying variables such as temperature, solvent systems, and purity thresholds. Use controlled conditions (e.g., inert atmosphere for oxidation-sensitive reactions) and validate instrumentation (e.g., NMR calibration) .
  • Reproducibility: Document all procedural details, including synthesis steps, equipment specifications (e.g., HPLC column type), and raw data thresholds. Follow the Beilstein Journal’s guidelines to split methodologies between main text (key steps) and supplementary files (extended protocols) .
  • Data Tables: Present processed data in concise tables (e.g., crystallographic parameters, spectroscopic peaks) within the main text, with raw datasets archived in repositories like Zenodo .

What advanced techniques resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Data Reanalysis: Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to isolate confounding variables .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (avoiding non-indexed sources) and apply statistical frameworks (e.g., random-effects models) to quantify heterogeneity. Use tools like RevMan for sensitivity analysis .
  • Contextual Factors: Scrutinize experimental conditions (e.g., cell line selection, dosage ranges) and publication biases. Report discrepancies in the "Results and Discussion" section with recommendations for standardization .

How can computational methods improve the prediction of this compound’s molecular interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Use software like GROMACS with force fields (e.g., CHARMM36) to simulate binding kinetics. Validate predictions against experimental crystallography or NMR data .
  • Docking Studies: Apply AutoDock Vina to screen this compound against target proteins, adjusting parameters (e.g., grid box size, exhaustiveness) for accuracy. Cross-reference results with thermodynamic data (e.g., ITC) .
  • Machine Learning: Train models on existing QSAR datasets to predict toxicity or solubility. Ensure transparency by sharing code and hyperparameters on platforms like GitHub .

What strategies optimize this compound synthesis for high yield and purity in academic settings?

Methodological Answer:

  • Route Selection: Compare pathways (e.g., Grignard vs. Suzuki coupling) using green chemistry metrics (atom economy, E-factor). Prioritize routes with fewer purification steps .
  • In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress and minimize byproducts .
  • Purity Validation: Use hyphenated techniques (LC-MS, GC-FID) and report purity thresholds (≥95% for biological assays). Include chromatograms in supplementary materials .

How should researchers conduct systematic literature reviews on this compound’s applications?

Methodological Answer:

  • Search Strategy: Use Boolean operators in databases (PubMed, SciFinder) with keywords: “this compound AND (synthesis OR bioactivity)”. Exclude non-peer-reviewed sources (e.g., patents, theses) .
  • Screening Protocol: Apply PRISMA guidelines: title/abstract screening (phase 1), full-text review (phase 2), and data extraction using tools like Covidence .
  • Gaps Identification: Map studies onto a matrix (e.g., biological targets vs. efficacy) to highlight under-researched areas (e.g., neuroprotective effects) .

What statistical frameworks ensure robustness in this compound-related pharmacological studies?

Methodological Answer:

  • Power Analysis: Predefine sample sizes using G*Power to detect effect sizes (e.g., Cohen’s d ≥ 0.8) with α=0.05 and β=0.2 .
  • Error Mitigation: Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values in tables .
  • Outlier Handling: Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalies. Justify exclusions in the "Methods" section .

How can interdisciplinary approaches enhance this compound’s research impact?

Methodological Answer:

  • Collaborative Design: Partner with computational chemists for virtual screening and material scientists for nanoformulation studies. Use shared protocols (e.g., electronic lab notebooks) .
  • Data Integration: Combine omics data (proteomics, metabolomics) with pharmacological profiles using bioinformatics pipelines (e.g., KNIME) .
  • Ethical Compliance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite interdisciplinary guidelines (e.g., ACS Ethics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.